(2,3-Dihydro-1H-indole-1-carbonyl)sulfamyl chloride
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Overview
Description
(2,3-Dihydro-1H-indole-1-carbonyl)sulfamyl chloride is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-indole-1-carbonyl)sulfamyl chloride typically involves the reaction of 2,3-dihydro-1H-indole-1-carbonyl chloride with sulfamyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-indole-1-carbonyl)sulfamyl chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
(2,3-Dihydro-1H-indole-1-carbonyl)sulfamyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-indole-1-carbonyl)sulfamyl chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indole-1-carbonyl chloride
- 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
- 1-Tosyl-1H-indole-3-sulfonyl chloride
Uniqueness
(2,3-Dihydro-1H-indole-1-carbonyl)sulfamyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
89731-80-6 |
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Molecular Formula |
C9H9ClN2O3S |
Molecular Weight |
260.70 g/mol |
IUPAC Name |
N-(2,3-dihydroindole-1-carbonyl)sulfamoyl chloride |
InChI |
InChI=1S/C9H9ClN2O3S/c10-16(14,15)11-9(13)12-6-5-7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H,11,13) |
InChI Key |
JVIJXTZOYJOGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NS(=O)(=O)Cl |
Origin of Product |
United States |
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